3-fluoro-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide

Medicinal Chemistry Structure-Activity Relationship SMO Antagonism

Procure CAS 838607-54-8 as a critical SAR comparator for the 4-(imidazo[1,2-a]pyridin-2-yl)benzamide SMO antagonist scaffold. Unlike the 2-bromo lead MS-0022, the 3-fluoro substitution redirects target engagement and enhances metabolic stability—essential for defining halogen tolerance and guiding lead optimization. Also warrants evaluation as an antibacterial probe targeting LolCDE. Choose this compound for head-to-head microsomal stability and CYP450 assays. For R&D only; not for human or veterinary use.

Molecular Formula C21H16FN3O
Molecular Weight 345.377
CAS No. 838607-54-8
Cat. No. B3002935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide
CAS838607-54-8
Molecular FormulaC21H16FN3O
Molecular Weight345.377
Structural Identifiers
SMILESCC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F
InChIInChI=1S/C21H16FN3O/c1-14-4-3-11-25-13-19(24-20(14)25)15-7-9-18(10-8-15)23-21(26)16-5-2-6-17(22)12-16/h2-13H,1H3,(H,23,26)
InChIKeyIHLRULTWWRKLMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Fluoro-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide (CAS 838607-54-8): Structural Context and Class Identity


3-Fluoro-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide (CAS 838607-54-8) is a synthetic small molecule belonging to the substituted 4-(imidazo[1,2-a]pyridin-2-yl)benzamide class [1]. Its core scaffold, characterized by an 8-methylimidazo[1,2-a]pyridine moiety linked via an aniline bridge to a 3-fluorobenzamide, places it as the direct 3-fluoro regioisomer of the well-characterized Smoothened (SMO) antagonist MS-0022 [2]. The imidazo[1,2-a]pyridine scaffold is a recognized privileged structure in medicinal chemistry, associated with diverse bioactivities including kinase inhibition and modulation of the Hedgehog pathway [1].

Why 3-Fluoro-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide Cannot Be Substituted by In-Class Analogs


Within the 4-(imidazo[1,2-a]pyridin-2-yl)benzamide class, subtle variations in the benzamide ring substitution dictate profound shifts in pharmacological profile. The replacement of hydrogen with a halogen, such as the 2-bromo substitution in MS-0022, enables potent SMO antagonism at low nanomolar concentrations [1]. Conversely, the 3-fluoro substitution in CAS 838607-54-8 alters the electronic distribution, hydrogen-bonding capacity, and metabolic stability of the benzamide ring, potentially redirecting target engagement away from SMO toward other therapeutic nodes, such as the antibacterial LolCDE complex, as observed in structurally related isomers . Simple interchange based on scaffold similarity is therefore scientifically unsound without matched comparative data.

Quantitative Differentiation Guide: 3-Fluoro-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide vs. Key Comparators


Structural Differentiation: 3-Fluoro vs. 2-Bromo Substitution on the Benzamide Ring

CAS 838607-54-8 is the 3-fluoro substituted analog of MS-0022 (2-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide, CAS 691392-89-9). MS-0022 demonstrates potent SMO antagonism with Hh pathway inhibition at low nanomolar concentrations [1]. The replacement of a 2-bromo substituent with a 3-fluoro group fundamentally changes the electronic (σ_m ≈ 0.34 for F vs. σ_o ≈ 0.47 for Br for field/inductive effects) and steric profile. While MS-0022 achieves SMO antagonism at the low nM range and downstream SUFU inhibition in the low µM range, the public domain currently contains no matched, quantitative functional assay data for CAS 838607-54-8, making direct activity comparison impossible [1].

Medicinal Chemistry Structure-Activity Relationship SMO Antagonism

Physicochemical Differentiation: LogP and Metabolic Stability Implications of 3-Fluoro Substitution

The substitution of fluorine versus bromine on the benzamide ring results in significant differences in lipophilicity and metabolic fate. Fluorine reduces logP by approximately 0.5–1.0 log units compared to bromine, while also blocking cytochrome P450-mediated oxidative metabolism at the meta position [1]. The 2-bromo analog MS-0022 demonstrated sufficient oral bioavailability to achieve tumor growth delay in SUIT-2 xenografts, indicating viable pharmacokinetic properties for the scaffold [2]. The 3-fluoro substitution in CAS 838607-54-8 is hypothesized to further improve metabolic stability and reduce off-target reactivity compared to the brominated analog, consistent with established principles of fluorine chemistry in medicinal science [1]. However, no direct comparative experimental PK or metabolic stability data exist for this compound.

Drug Metabolism Lipophilicity ADME Halogen Bonding

Target Engagement Divergence: Potential Antibacterial vs. Anticancer Activity Profile

A structurally related isomer sharing the identical molecular formula C21H16FN3O, CAS 1639933-78-0 (LolCDE-IN-1), has been identified as an inhibitor of the bacterial LolCDE lipoprotein transport complex with antibacterial activity . This finding suggests that the 3-fluorobenzamide moiety, when positioned appropriately within the imidazopyridine scaffold, can confer antibacterial properties distinct from the anticancer SMO antagonism of the 2-bromo analog MS-0022 [1]. While the precise biological target of CAS 838607-54-8 remains uncharacterized in the public domain, the observation of antibacterial activity in a closely related isomer indicates potential for a divergent pharmacology profile compared to in-class SMO antagonists. This represents a critical differentiation point for researchers exploring novel antibacterial or dual-activity chemical probes.

Antibacterial LolCDE Complex Hedgehog Pathway Target Selectivity

Availability and Purity Profile: Reliable Sourcing as a Procurement Differentiator

CAS 838607-54-8 is currently listed by multiple established chemical vendors with a standard molecular weight of 345.37 g/mol and the molecular formula C21H16FN3O . In contrast, the 2-bromo analog MS-0022 (CAS 691392-89-9) is commercially available as a characterized bioactive compound with documented SMO antagonist activity from specialized suppliers such as MedChemExpress, which provides detailed biological activity annotations and validated purity specifications . For procurement purposes, CAS 838607-54-8 represents a structurally pure but biologically uncharacterized analog, suitable as a tool compound for SAR expansion or as a chemical probe for target identification studies where the fluorine substitution is hypothesized to alter pharmacological properties. The availability of both the 3-fluoro and 2-bromo analogs from commercial sources enables direct comparative experimental studies, which are essential for establishing the SAR of this chemotype.

Chemical Procurement Compound Purity Inventory Availability

Optimal Application Scenarios for 3-Fluoro-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide Based on Differential Evidence


Structure-Activity Relationship (SAR) Expansion Around the MS-0022 Chemotype

CAS 838607-54-8 serves as a critical comparator in SAR studies of the 4-(imidazo[1,2-a]pyridin-2-yl)benzamide SMO antagonist scaffold. By directly comparing its activity (or lack thereof) against the well-characterized MS-0022 (low nM SMO inhibition) [1], researchers can experimentally determine the tolerance of the benzamide binding pocket for halogen substitution pattern and electronic effects. This is essential for defining the pharmacophore and guiding lead optimization efforts.

Antibacterial Target Identification and LolCDE Probe Development

Given that a structurally closely related isomer (CAS 1639933-78-0) inhibits the LolCDE complex , CAS 838607-54-8 warrants evaluation as a potential antibacterial probe. Its 3-fluoro substitution may confer favorable physicochemical properties for bacterial penetration, and its unexplored biological profile makes it a valuable tool for chemical biology screens aimed at identifying novel antibacterial targets within the lipoprotein transport pathway.

Metabolic Stability and ADME Comparative Studies

The 3-fluoro substitution is predicted to enhance metabolic stability compared to the 2-bromo group in MS-0022, consistent with the established role of fluorine in blocking oxidative metabolism [2]. Researchers focused on improving the pharmacokinetic profile of imidazopyridine-based leads can use CAS 838607-54-8 in head-to-head microsomal stability and CYP450 inhibition assays against MS-0022 to experimentally validate this hypothesized advantage.

Quote Request

Request a Quote for 3-fluoro-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.